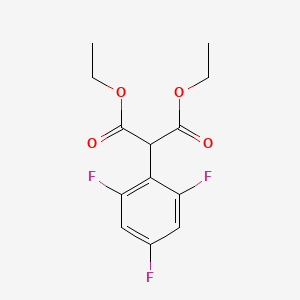

Diethyl (2,4,6-trifluorophenyl)malonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-(2,4,6-trifluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O4/c1-3-19-12(17)11(13(18)20-4-2)10-8(15)5-7(14)6-9(10)16/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCISIBKCNTCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1F)F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382195 | |

| Record name | Diethyl (2,4,6-trifluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262609-07-4 | |

| Record name | 1,3-Diethyl 2-(2,4,6-trifluorophenyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262609-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2,4,6-trifluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanedioic acid, 2-(2,4,6-trifluorophenyl)-, 1,3-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl (2,4,6-trifluorophenyl)malonate

Abstract: This technical guide provides a comprehensive overview of Diethyl (2,4,6-trifluorophenyl)malonate, a key fluorinated building block in modern organic synthesis. We will explore its fundamental properties, established synthetic methodologies, characteristic reactivity, and significant applications, particularly within the realms of pharmaceutical and agrochemical development. This document is intended for researchers, chemists, and professionals in drug discovery who seek to leverage the unique chemical attributes of this versatile intermediate.

Introduction and Strategic Importance

This compound is a specialized synthetic intermediate whose value is derived from the strategic incorporation of a trifluorinated phenyl ring into the classic diethyl malonate scaffold. The presence of three fluorine atoms on the aromatic ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a highly sought-after precursor for complex target molecules.[1] The strong electron-withdrawing nature of the 2,4,6-trifluorophenyl group significantly increases the acidity of the alpha-proton on the malonate core, facilitating a range of subsequent chemical transformations. This guide will detail the synthesis, reactivity, and application of this compound, providing both theoretical understanding and practical insights for laboratory application.

Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its physical properties and chemical behavior. The core structure consists of a central methylene group flanked by two electron-withdrawing ethyl ester groups and attached to a trifluorinated phenyl ring.

| Property | Value | Source(s) |

| CAS Number | 262609-07-4 | [2][3][4][5] |

| Molecular Formula | C₁₃H₁₃F₃O₄ | [1][2][3] |

| Molecular Weight | 290.24 g/mol | [1][2] |

| IUPAC Name | diethyl 2-(2,4,6-trifluorophenyl)propanedioate | [3] |

| Synonyms | 2-(2,4,6-trifluorophenyl)malonic acid diethyl ester | [3] |

The fluorine atoms at the ortho- and para-positions exert a powerful inductive and mesomeric electron-withdrawing effect. This has a profound impact on the adjacent malonate moiety, primarily by increasing the acidity of the C-H bond of the central carbon, making it readily deprotonated by common bases. This enhanced acidity is the cornerstone of its utility in malonic ester synthesis pathways.[1]

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound involves a base-mediated nucleophilic substitution reaction. This classical approach leverages the inherent reactivity of diethyl malonate as a soft nucleophile.

General Synthetic Pathway

The synthesis is typically achieved through the reaction of diethyl malonate with a suitable trifluorinated aromatic compound, such as 1-bromo-2,4,6-trifluorobenzene or a similar electrophile, in the presence of a strong base.[1] A related, well-documented synthesis of diethyl 2-(perfluorophenyl)malonate from hexafluorobenzene and sodium diethyl malonate highlights the feasibility of this nucleophilic aromatic substitution approach, achieving a 47% isolated yield.[6][7] The base, commonly sodium hydride (NaH) or potassium carbonate (K₂CO₃), serves to deprotonate the diethyl malonate, forming the highly nucleophilic enolate anion. This anion then attacks the electron-deficient fluorinated aromatic ring, displacing a leaving group (like a halide) to form the final product.

Sources

- 1. Buy Diethyl(2,4,6-trifluorophenyl)malonate [smolecule.com]

- 2. anaxlab.com [anaxlab.com]

- 3. Diethyl 2-(2,4,6-trifluorophenyl)malonate | CAS 262609-07-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 262609-07-4 Cas No. | Diethyl 2-(2,4,6-trifluorophenyl)malonate | Apollo [store.apolloscientific.co.uk]

- 5. 262609-07-4 Cas No. | Diethyl 2,4,6-trifluorophenyl malonate | Matrix Scientific [matrixscientific.com]

- 6. d-nb.info [d-nb.info]

- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl (2,4,6-trifluorophenyl)malonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2,4,6-trifluorophenyl)malonate is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, key reactions, and applications of this compound, offering valuable insights for researchers in the pharmaceutical and chemical sciences.

The presence of a trifluorinated phenyl ring attached to a malonate ester core makes this molecule a versatile building block for the synthesis of more complex and potentially bioactive compounds. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the aromatic ring and the malonic ester moiety, opening up unique avenues for chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Weight | 290.23 g/mol | [1] |

| Molecular Formula | C₁₃H₁₃F₃O₄ | [1][2][3] |

| CAS Number | 262609-07-4 | [2][3][4][5][6] |

| Appearance | Typically a liquid | [4] |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The general approach involves the reaction of a trifluorinated aromatic compound with diethyl malonate in the presence of a suitable base.

Reaction Scheme

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol based on established methodologies for similar reactions. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Base Addition: Carefully add sodium hydride (NaH) (e.g., 1.2 equivalents) as a 60% dispersion in mineral oil to the DMF at 0 °C.

-

Nucleophile Formation: Slowly add diethyl malonate (1.0 equivalent) to the stirred suspension. Allow the mixture to stir at room temperature for approximately 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of diethyl malonate.

-

Electrophile Addition: Add 1,3,5-trifluorobenzene (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts.

Purification

-

Vacuum Distillation: For liquid products, vacuum distillation is an effective method for purification on a larger scale.[5]

-

Column Chromatography: For smaller-scale purification or to remove closely related impurities, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is recommended.

Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet) and the methine proton of the malonate moiety. The chemical shift of the methine proton will be influenced by the attached trifluorophenyl ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the carbons of the trifluorophenyl ring, which will show splitting due to coupling with fluorine.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and substitution pattern of the fluorine atoms on the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. A key fragmentation is often the loss of the diethyl malonate moiety.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands corresponding to the C=O stretching of the ester groups and C-F stretching of the aromatic ring.

Key Chemical Reactions and Mechanistic Insights

This compound can undergo a variety of chemical transformations, making it a valuable synthetic intermediate.

Ester Hydrolysis

Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding dicarboxylic acid, (2,4,6-trifluorophenyl)malonic acid.

Caption: Hydrolysis of this compound.

Decarboxylation

Upon heating, the resulting (2,4,6-trifluorophenyl)malonic acid can undergo decarboxylation to produce 2,4,6-trifluorophenylacetic acid.

Caption: Decarboxylation of (2,4,6-trifluorophenyl)malonic acid.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable precursor in the synthesis of novel therapeutic agents.

-

Enhanced Lipophilicity and Metabolic Stability: The presence of fluorine atoms generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1] Furthermore, the C-F bond is very strong, making fluorinated compounds more resistant to metabolic degradation.[1]

-

Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity. The malonate functionality allows for further elaboration of the molecular structure.

-

Probing Structure-Activity Relationships (SAR): By incorporating the 2,4,6-trifluorophenyl moiety into known drug scaffolds, researchers can investigate the impact of fluorine substitution on biological activity, providing valuable insights for drug design and optimization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Safety Data Sheet (SDS): Always consult the Safety Data Sheet for detailed information on hazards, handling, and emergency procedures.[2]

References

-

Anax Laboratories. diethyl 2-(2,4,6-trifluorophenyl)malonate. [Link]

-

Chemical-Suppliers. Diethyl 2-(2,4,6-trifluorophenyl)malonate. [Link]

-

Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

Sources

Diethyl (2,4,6-trifluorophenyl)malonate chemical properties

An In-depth Technical Guide to Diethyl (2,4,6-trifluorophenyl)malonate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, reactivity, and applications of this compound, providing expert insights grounded in established scientific principles.

Introduction and Strategic Importance

This compound (CAS No. 262609-07-4) is a highly functionalized synthetic organic compound. It belongs to the class of fluorinated aromatic compounds, which are of significant interest in medicinal and materials chemistry.[1] The molecule's architecture, featuring a reactive diethyl malonate core directly attached to an electron-deficient 2,4,6-trifluorophenyl ring, imparts a unique combination of reactivity and physicochemical properties.

The strategic placement of three fluorine atoms on the phenyl ring dramatically influences the compound's electronic nature, lipophilicity, and metabolic stability.[1] Fluorine's high electronegativity creates a strong electron-withdrawing effect, which acidifies the alpha-proton of the malonate moiety, making it a valuable precursor for a variety of carbon-carbon bond-forming reactions. This guide will explore the synthesis, characterization, and synthetic utility of this versatile building block.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis and material design. The data for this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 262609-07-4 | [2][3] |

| Molecular Formula | C₁₃H₁₃F₃O₄ | [1][2] |

| Molecular Weight | 290.24 g/mol | [1][3] |

| IUPAC Name | Diethyl 2-(2,4,6-trifluorophenyl)malonate | [2] |

| Synonyms | Diethyl 2-(2,4,6-trifluorophenyl)propane-1,3-dioate | [2][3] |

| Appearance | Solid (Typical) | [3] |

| Melting Point | 46-49 °C | [3] |

| Purity | ≥95% (Typical commercial grade) | [3] |

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra are not publicly cataloged, the expected data can be expertly inferred from the structure and analysis of related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the two ethyl groups (-OCH₂CH₃). The single methine proton (-CH-) on the malonate core will appear as a singlet, potentially showing coupling to the fluorine atoms on the phenyl ring. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbons of the ester groups (~160-170 ppm), the aliphatic carbons of the ethyl groups, and the central methine carbon. The carbons of the trifluorophenyl ring will show distinct signals with significant splitting due to one-bond and two-bond carbon-fluorine (C-F) coupling.

-

¹⁹F NMR: The fluorine NMR is a critical tool for confirming the substitution pattern. Three distinct signals are expected for the fluorine atoms at the C2, C4, and C6 positions of the phenyl ring, with characteristic coupling constants between them.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional groups. Prominent C-F stretching bands will also be present in the fingerprint region (typically 1100-1400 cm⁻¹).

-

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) is expected to show a clear molecular ion peak (M⁺) at m/z 290. Key fragmentation patterns would include the loss of an ethoxy radical (-•OCH₂CH₃, M-45) and the loss of the entire diethyl malonate moiety (M-159).[4]

Synthesis and Reaction Mechanisms

The synthesis of aryl malonates is a cornerstone of modern organic chemistry. The preparation of this compound typically leverages the high reactivity of polyfluorinated aromatic compounds towards nucleophilic substitution.

Primary Synthetic Pathway

The most common and efficient synthesis involves the nucleophilic aromatic substitution (SₙAr) reaction between diethyl malonate and a suitable trifluorinated aromatic precursor.[1] A related synthesis using hexafluorobenzene has been well-documented for the perfluorophenyl analog.[5][6]

The general mechanism involves the deprotonation of diethyl malonate by a strong base (e.g., sodium hydride, potassium carbonate) to form a highly nucleophilic enolate. This enolate then attacks the electron-deficient trifluorinated phenyl ring, displacing one of the fluorine atoms to form the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Causality: The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the malonate enolate.[1] Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the diethyl malonate, driving the reaction forward.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add dry DMF.

-

Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the DMF and cool the suspension to 0 °C in an ice bath.

-

Enolate Formation: Add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

Nucleophilic Substitution: Add the 2,4,6-trifluorinated aromatic precursor (e.g., 1,2,3,5-tetrafluorobenzene) (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate and water, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Core Reactivity and Synthetic Applications

The utility of this compound stems from its dual reactivity: the malonate core and the activated aromatic ring.

Key Reactions

The electron-withdrawing nature of the trifluorophenyl group is the dominant influence on the molecule's reactivity.

-

Ester Hydrolysis: The two ester groups can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions.[1] However, studies on the closely related diethyl 2-(perfluorophenyl)malonate show that this hydrolysis can be challenging and may lead directly to decarboxylation under certain conditions.[5][6]

-

Decarboxylation: Gentle heating of the hydrolyzed malonic acid derivative readily induces decarboxylation to yield 2-(2,4,6-trifluorophenyl)acetic acid, a valuable synthetic intermediate.[1]

-

Alkylation/Acylation: The central methine proton is significantly acidic (pKa of diethyl malonate is ~14 in water) and this acidity is further enhanced by the trifluorophenyl group.[1][7] This allows for easy deprotonation to form a stabilized carbanion, which can be readily alkylated or acylated, serving as a cornerstone of malonic ester synthesis for creating complex carboxylic acids.[8][9]

Caption: Key chemical transformations of this compound.

Applications in Development

The unique properties of this compound make it a valuable intermediate in several high-value chemical sectors:

-

Medicinal Chemistry: It is a key building block for synthesizing complex molecules. Fluorinated compounds often exhibit enhanced metabolic stability and binding affinity, making this intermediate a target for developing pharmaceuticals for neurological disorders and cancer.[1]

-

Agrochemicals: The trifluorophenyl moiety is a common feature in modern pesticides and herbicides. The stability and lipophilicity imparted by the fluorine atoms can lead to agrochemicals with improved efficacy and environmental persistence profiles.[1]

-

Material Science: The compound's defined electronic and structural properties suggest potential applications in the synthesis of advanced polymers, liquid crystals, and other materials with tailored optical or electronic characteristics.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, detailed safety data sheet (SDS) is not widely available, prudent practices based on the parent compound, diethyl malonate, should be followed.[10][11]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[11]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin, eyes, and clothing.[10]

-

Fire Safety: The compound is likely a combustible solid or liquid. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or foam extinguishers.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science and technology. Its synthesis is straightforward, its reactivity is well-defined and versatile, and its applications are expanding. The strong electron-withdrawing character of the trifluorinated ring activates the malonate core for a wide range of synthetic transformations, positioning it as a key building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for scientists to harness the full potential of this powerful molecule.

References

-

Chemical-Suppliers.com. (n.d.). Diethyl 2-(2,4,6-trifluorophenyl)malonate | CAS 262609-07-4. Retrieved from [Link]

-

Wikipedia. (2023). Diethyl malonate. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

West Liberty University. (n.d.). Material Safety Data Sheet Diethyl malonate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024). Safety Data Sheet. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

-

KISHIDA CHEMICAL CO.,LTD. (2022). Diethyl malonate - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl diethylmalonate. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

-

NIST. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Diethyl diethylmalonate. Retrieved from [Link]

-

Arkivoc. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

-

mzCloud. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Filo. (2024). Discuss synthetic applications of diethyl malonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl malonate, 2-[(2-fluoro-5-hydroxy-4-methoxy)benzyl]-2-acetamido-. Retrieved from [Link]

-

NIST. (n.d.). Diethyl malonate IR Spectrum. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

Sources

- 1. Buy Diethyl(2,4,6-trifluorophenyl)malonate [smolecule.com]

- 2. Diethyl 2-(2,4,6-trifluorophenyl)malonate | CAS 262609-07-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 262609-07-4 Cas No. | Diethyl 2-(2,4,6-trifluorophenyl)malonate | Apollo [store.apolloscientific.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 10. carlroth.com [carlroth.com]

- 11. westliberty.edu [westliberty.edu]

An In-Depth Technical Guide to the Synthesis of Diethyl (2,4,6-trifluorophenyl)malonate

Introduction: The Strategic Importance of Fluorinated Phenylmalonates in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2] Within this context, substituted phenylmalonates are crucial building blocks in the synthesis of a wide array of pharmaceuticals.[3] This guide provides a comprehensive technical overview of the synthesis of a key fluorinated intermediate, diethyl (2,4,6-trifluorophenyl)malonate. This compound serves as a valuable precursor for the development of novel therapeutics, particularly in the areas of neurological disorders and oncology.[4]

This document will detail the primary synthetic pathway, provide a thorough mechanistic explanation, present a detailed experimental protocol, and discuss the applications of this versatile molecule. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical knowledge required for the successful synthesis and utilization of this compound.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a highly electron-deficient trifluorinated aromatic ring with the enolate of diethyl malonate. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack, a critical feature for the success of this reaction.[5][6]

The overall transformation can be summarized as follows:

Caption: Overall synthetic scheme for this compound.

Mechanistic Insights: The SNAr Pathway

The SNAr mechanism for this synthesis proceeds through a two-step addition-elimination process.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of diethyl malonate by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks one of the carbon atoms on the 1,3,5-trifluorobenzene ring, which bears a partial positive charge due to the inductive effect of the attached fluorine atoms. This attack temporarily disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and is stabilized by the electron-withdrawing fluorine atoms.[7][8]

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻) as the leaving group. This step is typically the rate-determining step of the reaction. The resulting product is this compound.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the well-established synthesis of the analogous diethyl 2-(perfluorophenyl)malonate, with modifications to account for the different reactivity of 1,3,5-trifluorobenzene.[3]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 1,3,5-Trifluorobenzene | 132.08 | 13.2 g (10.6 mL) | 0.1 mol | ≥98% |

| Diethyl malonate | 160.17 | 17.6 g (16.8 mL) | 0.11 mol | ≥99% |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 mol | 60% |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - | ≥99.8% |

| Diethyl ether | 74.12 | As needed | - | Anhydrous |

| Saturated aqueous NH₄Cl solution | - | As needed | - | - |

| Brine (Saturated aqueous NaCl solution) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Enolate Formation: Anhydrous DMF (150 mL) is added to the flask, followed by the careful addition of sodium hydride (4.4 g, 0.11 mol of 60% dispersion) under a positive pressure of nitrogen. The suspension is stirred at room temperature. Diethyl malonate (17.6 g, 0.11 mol) is then added dropwise to the suspension over 30 minutes, maintaining the temperature below 30 °C. The mixture is stirred for an additional hour at room temperature to ensure complete formation of the sodium diethyl malonate.

-

Nucleophilic Aromatic Substitution: A solution of 1,3,5-trifluorobenzene (13.2 g, 0.1 mol) in anhydrous DMF (50 mL) is added dropwise to the reaction mixture over 30 minutes. The reaction mixture is then heated to 60-70 °C and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and carefully poured into a beaker containing ice-water (500 mL). The aqueous mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with saturated aqueous NH₄Cl solution (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Characterization

The structure of the final product should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet) and a singlet for the malonate methine proton. The aromatic protons will appear as a triplet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the carbons of the ethyl groups, the malonate methine carbon, and the carbons of the trifluorophenyl ring. The carbon-fluorine couplings will be observable.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Synthesis of Bioactive Heterocycles: The malonate moiety can undergo cyclization reactions with various reagents to form a range of heterocyclic compounds, which are common scaffolds in drug molecules.

-

Precursor to Substituted Acetic Acids: Hydrolysis and decarboxylation of this compound can yield 2-(2,4,6-trifluorophenyl)acetic acid, a valuable synthon for the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[3]

-

Introduction of Fluorinated Moieties: This compound provides a straightforward method for incorporating the 2,4,6-trifluorophenyl group into a target molecule, which can significantly enhance its biological activity and pharmacokinetic profile.[1][9]

Safety Considerations

-

Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

-

1,3,5-Trifluorobenzene: This compound is flammable and an irritant. It should be handled in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential teratogen. It should be handled with appropriate personal protective equipment in a fume hood.

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method for producing this valuable intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety precautions are paramount for a successful synthesis. The strategic application of this fluorinated building block holds significant promise for the discovery and development of next-generation pharmaceuticals.

References

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.

-

Chernyshev, V. M., & Shcherbinin, M. B. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Available at: [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available at: [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. Available at: [Link]

-

Wikipedia. Diethyl malonate. Available at: [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

PrepChem. Preparation of diethyl malonate. Available at: [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Available at: [Link]

-

Murphy, J. A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368–16388. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. rsc.org [rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl (2,4,6-trifluorophenyl)malonate IUPAC name

An In-depth Technical Guide to Diethyl 2-(2,4,6-trifluorophenyl)propanedioate

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(2,4,6-trifluorophenyl)propanedioate, a fluorinated aromatic malonic ester of significant interest in synthetic organic chemistry. The presence of a trifluorinated phenyl ring imparts unique electronic properties and metabolic stability, making this compound a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document details its chemical identity, physicochemical properties, synthesis methodologies, key chemical reactions, and applications. Furthermore, it provides essential safety and handling protocols based on current regulatory standards. The content is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

Diethyl 2-(2,4,6-trifluorophenyl)propanedioate is a synthetic organic compound characterized by a central malonate core substituted with a 2,4,6-trifluorophenyl group.[1] The strong electron-withdrawing nature of the three fluorine atoms on the phenyl ring significantly influences the molecule's reactivity, particularly the acidity of the alpha-proton.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | diethyl 2-(2,4,6-trifluorophenyl)propanedioate | [2] |

| Synonyms | Diethyl (2,4,6-trifluorophenyl)malonate, 2-(2,4,6-trifluorophenyl)malonic acid diethyl ester | [2] |

| CAS Number | 262609-07-4 | [2][3] |

| Molecular Formula | C₁₃H₁₃F₃O₄ | [2] |

| Molecular Weight | 306.24 g/mol | [1] |

| Appearance | Typically a colorless liquid or low-melting solid | [4][5] |

Synthesis of this compound

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution reaction. Unlike non-activated aryl halides which react poorly with diethyl malonate, highly fluorinated aromatic rings are sufficiently electrophilic to undergo substitution.[6][7]

The typical synthesis involves the reaction of a suitable trifluorinated aromatic compound with diethyl malonate in the presence of a base.[1] A common precursor is 1,2,3,5-tetrafluorobenzene or a related activated trifluorophenyl halide. The reaction with the sodium salt of diethyl malonate (sodium diethyl malonate) proceeds under relatively mild conditions. Another approach involves using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate diethyl malonate in situ, forming the nucleophilic enolate which then attacks the fluorinated ring.[6] The choice of solvent, such as N,N-dimethylformamide (DMF), can enhance reaction efficiency.[1]

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Preparation : To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF).

-

Base Addition : Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the solvent, ensuring the temperature is maintained at 0 °C with an ice bath.

-

Enolate Formation : Add diethyl malonate dropwise to the stirred suspension. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating the complete formation of the sodium diethyl malonate enolate.

-

Aryl Halide Addition : Cool the reaction mixture back to 0 °C and add 1,2,3,5-tetrafluorobenzene (or a similar activated precursor) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The chemical utility of this compound stems from its multiple reactive sites, making it a versatile intermediate.[1] The fluorinated phenyl group enhances the compound's lipophilicity and metabolic stability, which are desirable properties in drug candidates.[1][6]

Key Chemical Reactions

-

Ester Hydrolysis : The two ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-(2,4,6-trifluorophenyl)malonic acid.[1] This dicarboxylic acid is a key intermediate for further transformations.

-

Decarboxylation : Upon heating, particularly after hydrolysis to the malonic acid, the compound readily undergoes decarboxylation to produce 2-(2,4,6-trifluorophenyl)acetic acid and its derivatives.[1] This is a common strategy in malonic ester synthesis to create substituted acetic acids.[8]

-

Alkylation/Acylation : The acidic proton on the central carbon can be removed by a suitable base to form a stabilized carbanion. This nucleophile can then be alkylated or acylated to introduce additional substituents, further expanding the molecular complexity.

Reactivity Pathway Diagram

Caption: Key reaction pathways for this compound.

Applications in Drug Development and Agrochemicals

Fluorinated organic compounds are of immense interest in medicinal and agricultural chemistry. The incorporation of fluorine atoms can significantly alter a molecule's physical and chemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[6] this compound serves as a key starting material for introducing a trifluorophenyl moiety into larger, more complex structures. Research has indicated that compounds with similar fluorinated structures may exhibit activity against cancer cell lines or act as neuroprotective agents.[1] It is also a valuable precursor for creating various heterocyclic compounds, which form the core of many bioactive molecules.[9]

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a combustible liquid that causes serious eye irritation and is harmful to aquatic life.[10]

Table 2: GHS Hazard and Safety Information

| Category | Information |

| Pictogram | Warning |

| Signal Word | Warning |

| Hazard Statements | H227: Combustible liquid.[10]H319: Causes serious eye irritation.[10]H402: Harmful to aquatic life.[10] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[10]P280: Wear protective gloves/eye protection/face protection.[10][11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]P273: Avoid release to the environment.[10] |

Handling and Storage

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12] Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields and chemical-resistant gloves.[10] Take measures to prevent the buildup of electrostatic charge.[12]

-

Storage : Store in a cool, dry, and well-ventilated place.[10] Keep containers tightly closed and store away from sources of ignition and strong oxidizing agents.[5][12]

First-Aid and Spill Management

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[10]

-

Skin Contact : Remove contaminated clothing and wash skin with soap and plenty of water.[11]

-

Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration.[12]

-

Spill : In case of a spill, remove all sources of ignition.[11] Contain the spillage using non-combustible absorbent material (e.g., sand, earth) and collect it in a suitable container for disposal according to local regulations.[10] Do not let the product enter drains.[10]

Conclusion

Diethyl 2-(2,4,6-trifluorophenyl)propanedioate is a highly functionalized and synthetically versatile building block. Its unique electronic and physicochemical properties, conferred by the trifluorinated phenyl group, make it an important intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling protocols is crucial for its effective and safe utilization in research and development.

References

- Smolecule. (n.d.). Diethyl(2,4,6-trifluorophenyl)malonate.

- MilliporeSigma. (2020). Diethyl malonate Safety Data Sheet.

- ChemicalBook. (n.d.). DIETHYL 2,4,6-TRIFLUOROPHENYL MALONATE (cas 262609-07-4) SDS/MSDS download.

-

Wikipedia. (n.d.). Diethyl malonate. Available at: [Link]

- Sigma-Aldrich. (2011). Diethyl malonate - Safety Data Sheet.

- Apollo Scientific. (2022). Diethyl malonate Safety Data Sheet.

- ILO and WHO. (2021). ICSC 1739 - DIETHYLMALONATE.

-

Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

- Chemical-Suppliers.com. (n.d.). Diethyl 2-(2,4,6-trifluorophenyl)malonate | CAS 262609-07-4.

-

Wikipedia. (n.d.). Diethyl phenylmalonate. Available at: [Link]

-

Molecules. (n.d.). Malonates in Cyclocondensation Reactions. Available at: [Link]

- ChemicalBook. (2024). Diethyl Malonate: Versatile Building Block in Organic Synthesis.

Sources

- 1. Buy Diethyl(2,4,6-trifluorophenyl)malonate [smolecule.com]

- 2. Diethyl 2-(2,4,6-trifluorophenyl)malonate | CAS 262609-07-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Page loading... [wap.guidechem.com]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]

- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 8. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 9. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

An In-Depth Technical Guide to the Safe Handling of Diethyl (2,4,6-trifluorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Synthesizing Safety Data

This guide has been meticulously compiled by synthesizing available data for Diethyl (2,4,6-trifluorophenyl)malonate with established safety protocols for structurally similar compounds, primarily its parent compound, Diethyl Malonate (CAS No. 105-53-3). The trifluorophenyl moiety is known to alter the reactivity, physical properties, and toxicological profile of a molecule. Therefore, this document is intended to provide a robust framework for safe handling, grounded in chemical principles and best laboratory practices. It is imperative to treat this compound with the utmost caution, assuming it to be at least as hazardous as its parent compound, and to supplement this guide with your institution's specific health and safety protocols.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is a substituted diethyl malonate, a common reagent in organic synthesis. The presence of the trifluorinated phenyl ring is the most significant feature influencing its potential hazards.

Anticipated Hazard Profile

Based on the structure and data from related compounds, the following hazards should be anticipated:

-

Eye Irritation: Like its parent compound, Diethyl Malonate, which is classified as causing serious eye irritation (H319), this compound is expected to be an eye irritant.[1] The aromatic ring could potentially enhance this effect.

-

Skin and Respiratory Tract Irritation: May cause skin irritation and respiratory tract irritation upon contact or inhalation.[2][3]

-

Combustibility: The parent compound, Diethyl Malonate, is a combustible liquid.[4] The addition of the phenyl group increases the carbon content and molecular weight, which may affect its flash point. It should be treated as a combustible substance.

-

Toxicity: The toxicological properties of this compound have not been thoroughly investigated.[3] Fluorinated aromatic compounds can have unique toxicological profiles, and in the absence of specific data, a high degree of caution is warranted.

Physical and Chemical Properties

A summary of the known and extrapolated physical and chemical properties is provided in the table below. This data is crucial for safe handling and storage.

| Property | Value | Source |

| CAS Number | 262609-07-4 | [5] |

| Molecular Formula | C₁₃H₁₃F₃O₄ | [6] |

| Molecular Weight | 290.24 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 46-49 °C | [5] |

| Boiling Point | Not available (likely high) | - |

| Flash Point | Not available (Treat as combustible) | - |

| Solubility | Likely soluble in organic solvents. | - |

Exposure Controls and Personal Protection: A Proactive Approach

Given the unknown toxicological profile, a conservative approach to exposure control is essential. The following personal protective equipment (PPE) is mandatory when handling this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Skin Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron.

-

Respiratory Protection: Not typically required when handled in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Caption: PPE selection workflow for handling this compound.

Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage are critical to prevent accidents and maintain the quality of the reagent.

Safe Handling Practices

-

Avoid Contact: Avoid all personal contact, including inhalation.[7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Static Discharge: Take precautionary measures against static discharge.

-

Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]

-

Temperature: Store in a cool place.

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[4]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [2] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [2] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [2] |

Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Remove all sources of ignition.[7]

-

Contain the spill if it can be done without risk.

-

Caption: Decision workflow for responding to a spill of this compound.

Fire-Fighting Measures and Disposal

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

-

Waste Disposal Method: Dispose of this material and its container at a licensed hazardous-waste disposal facility.[3] Do not allow it to enter drains or waterways.

-

Contaminated Packaging: Dispose of as unused product.

Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: No specific data is available for this compound. For the parent compound, Diethyl Malonate, the oral LD50 in rats is > 5,000 mg/kg, indicating low acute oral toxicity.

-

Carcinogenicity: No components of the parent compound, Diethyl Malonate, are listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3] The carcinogenicity of this compound is unknown.

Ecological Information

-

The environmental impact of this compound has not been evaluated. Avoid release into the environment.

References

-

Loba Chemie. (n.d.). DIETHYL MALONATE AR. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). Diethyl 2-(2,4,6-trifluorophenyl)malonate. Retrieved from [Link]

-

West Liberty University. (n.d.). Material Safety Data Sheet Diethyl malonate. Retrieved from [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. westliberty.edu [westliberty.edu]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. fishersci.com [fishersci.com]

- 5. 262609-07-4 Cas No. | Diethyl 2-(2,4,6-trifluorophenyl)malonate | Apollo [store.apolloscientific.co.uk]

- 6. Diethyl 2-(2,4,6-trifluorophenyl)malonate | CAS 262609-07-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to Diethyl (2,4,6-trifluorophenyl)malonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2,4,6-trifluorophenyl)malonate is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of three electron-withdrawing fluorine atoms on the phenyl ring, impart distinct reactivity and potential for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this versatile molecule, with a focus on insights relevant to researchers and professionals in drug development.

The trifluorophenyl moiety significantly influences the compound's lipophilicity and metabolic stability, making it a valuable building block in the design of drug candidates with enhanced pharmacokinetic profiles. The malonate functional group offers a reactive handle for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃F₃O₄ | [1][2] |

| Molecular Weight | 290.24 g/mol | [2][3] |

| CAS Number | 262609-07-4 | [1][2] |

| Melting Point | 46-49 °C | [4] |

| Boiling Point | Not explicitly found for the trifluorinated compound. The parent compound, diethyl malonate, boils at 199 °C. | [5] |

| Density | Not explicitly found for the trifluorinated compound. The parent compound, diethyl malonate, has a density of 1.055 g/cm³. | [5] |

| Solubility | The trifluorinated phenyl group is expected to increase lipophilicity. The parent compound, diethyl malonate, is slightly soluble in water and soluble in alcohol, ether, and chloroform. | [3][6] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution reaction between a trifluorinated aromatic compound and diethyl malonate in the presence of a base.[3]

Reaction Scheme:

Figure 1: General synthesis scheme.

Detailed Protocol:

A common laboratory-scale synthesis involves the reaction of diethyl malonate with a suitable trifluorinated aromatic precursor, such as 1,2,3,5-tetrafluorobenzene or hexafluorobenzene, in an appropriate solvent like N,N-dimethylformamide (DMF).[3][6] The choice of base is critical, with sodium hydride (NaH) or potassium carbonate (K₂CO₃) being frequently employed to deprotonate the active methylene group of diethyl malonate, thereby generating the nucleophilic enolate.[3][6] The reaction mixture is typically heated to facilitate the substitution reaction. Purification of the crude product is often achieved through vacuum distillation or recrystallization.[6] For instance, a synthesis involving the reaction of sodium diethyl malonate and hexafluorobenzene has been reported to yield the perfluorinated analogue, with purification by vacuum distillation.[6]

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups: the malonic ester and the trifluorinated phenyl ring.

Acidity of the Methylene Protons

The electron-withdrawing nature of the two adjacent carbonyl groups confers acidity to the methylene protons of the malonate moiety. This acidity is further enhanced by the strong inductive effect of the 2,4,6-trifluorophenyl group, making these protons readily removable by a base.[3] This property is central to its utility in C-C bond-forming reactions.

Key Reactions

-

Ester Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield (2,4,6-trifluorophenyl)malonic acid.[3]

-

Decarboxylation: The resulting malonic acid derivative can undergo decarboxylation upon heating to produce 2,4,6-trifluoro-phenylacetic acid.[6]

-

Nucleophilic Substitution: The activated aromatic ring can be susceptible to further nucleophilic substitution reactions under specific conditions.[3]

-

Alkylation and Acylation: The acidic methylene proton can be removed by a base to form a nucleophilic carbanion, which can then be alkylated or acylated. This is a cornerstone of malonic ester synthesis, allowing for the introduction of various substituents.

Figure 2: Reactivity workflow.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons). A singlet or multiplet corresponding to the methine proton of the malonate moiety would also be present. The aromatic protons would likely appear as a multiplet in the downfield region, with coupling to the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the methine carbon, and the carbons of the trifluorinated phenyl ring. The carbon signals of the aromatic ring will exhibit splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the substitution pattern on the aromatic ring, showing distinct signals for the fluorine atoms at the 2, 4, and 6 positions.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically in the range of 1730-1750 cm⁻¹. C-F stretching vibrations would also be observable.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak. A characteristic fragmentation pattern for malonic esters is the loss of the entire diethyl malonate moiety (M-159).[7]

Applications in Drug Development and Beyond

The unique structural features of this compound make it a valuable intermediate in several fields.

-

Medicinal Chemistry: The introduction of fluorine atoms into drug molecules is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a key building block for the synthesis of fluorinated analogues of biologically active compounds. It is a precursor for pharmaceuticals targeting a range of conditions, including neurological disorders and cancer.[3]

-

Agrochemicals: The enhanced stability and efficacy imparted by the trifluorophenyl group make this compound a suitable starting material for the development of novel herbicides and pesticides.[3]

-

Material Science: The specific electronic and optical properties of this molecule lend themselves to applications in the design of advanced materials.[3]

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, general precautions for handling similar malonic ester derivatives should be followed. The parent compound, diethyl malonate, is a combustible liquid and causes serious eye irritation.[7] It is also harmful to aquatic life.[7]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin and eyes, and avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive malonate core and an electronically modified trifluorophenyl ring provides a powerful tool for the synthesis of a wide range of functional molecules. For researchers and professionals in drug development, this compound offers a strategic starting point for the design of novel therapeutic agents with potentially improved pharmacological properties. Further investigation into its physical properties and reactivity will undoubtedly continue to expand its applications in both academic and industrial research.

References

- Smolecule. Diethyl(2,4,6-trifluorophenyl)

- Mass Spectra of 2-Substituted Diethyl Malonate Deriv

- Chemical-Suppliers. Diethyl 2-(2,4,6-trifluorophenyl)malonate | CAS 262609-07-4. Accessed January 6, 2026.

- Cheméo. Chemical Properties of Diethyl malonate (CAS 105-53-3). Accessed January 6, 2026.

- Apollo Scientific. Diethyl 2-(2,4,6-trifluorophenyl)

- Anax Laboratories. 262609-07-4 | diethyl 2-(2,4,6-trifluorophenyl)

- Optional[13C NMR]. (R)-DIETHYL-2-FLUORO-2-(2-NITRO-1-PHENYLETHYL)

- Taydakov IV, Kiskin MA. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein J Org Chem. 2020;16:1863-1868.

- Crystal structure and Hirshfeld surface analysis of diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate. Acta Crystallogr E Crystallogr Commun. 2018;74(Pt 10):1481-1485.

- National Institute of Standards and Technology. Diethyl malonate. In: NIST Chemistry WebBook. Accessed January 6, 2026.

- Matrix Scientific. 262609-07-4 Cas No.

- ResearchGate.

- Benchchem. Diethyl (1-methylbutyl)malonate chemical properties. Accessed January 6, 2026.

- Gottlieb HE, Kotlyar V, Nudelman A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J Org Chem. 1997;62(21):7512-7515.

- Wikipedia.

- BLDpharm. 262609-07-4|Diethyl 2-(2,4,6-trifluorophenyl)

- PubChem. Diethyl 2-(4-methoxyphenyl)

- Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)

- PubChem.

- Fulmer GR, Miller AJM, Sherden NH, Gottlieb HE, Nudelman A, Stoltz BM, Bercaw JE, Goldberg KI. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010;29(9):2176-2179.

- Wikipedia.

- Chemistry LibreTexts.

- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Accessed January 6, 2026.

- PubChem.

- National Institute of Standards and Technology. Diethyl diethylmalonate. In: NIST Chemistry WebBook. Accessed January 6, 2026.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Accessed January 6, 2026.

- ChemicalBook. Diethyl malonate(105-53-3) 1H NMR spectrum. Accessed January 6, 2026.

- National Institute of Standards and Technology. Diethyl malonate. In: NIST Chemistry WebBook. Accessed January 6, 2026.

- ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)

Sources

- 1. Diethyl 2-(2,4,6-trifluorophenyl)malonate | CAS 262609-07-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. anaxlab.com [anaxlab.com]

- 3. Buy Diethyl(2,4,6-trifluorophenyl)malonate [smolecule.com]

- 4. 262609-07-4 Cas No. | Diethyl 2-(2,4,6-trifluorophenyl)malonate | Apollo [store.apolloscientific.co.uk]

- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Diethyl (2,4,6-trifluorophenyl)malonate: From Sourcing to Synthetic Application

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl (2,4,6-trifluorophenyl)malonate is a specialized, fluorine-containing building block essential for modern medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine into organic molecules is a well-established method for modulating key properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this malonate ester highly valuable.[3][4][5] This guide provides an in-depth analysis of its commercial availability, critical physicochemical properties, and core applications. It offers field-proven insights into its synthetic utility, grounded in established chemical principles, to empower researchers in leveraging this versatile reagent for advanced molecular design.

Introduction: The Strategic Importance of Fluorinated Malonates

In contemporary drug discovery, the use of fluorinated building blocks is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2][3][4] The trifluorophenyl moiety in this compound serves a dual purpose. Firstly, the high electronegativity of the fluorine atoms creates a strong inductive effect, which can profoundly influence the acidity of the malonate's α-proton and the electronic nature of the aromatic ring. Secondly, fluorine substitution is known to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[4][5]

This particular malonate ester is a versatile intermediate, primarily utilized in reactions where the malonic ester serves as a nucleophile for C-C bond formation.[6][7][8] Its derivatives are precursors to a wide range of more complex molecules, including pharmacologically active substances and advanced materials.[1][9]

Physicochemical & Structural Characteristics

Understanding the fundamental properties of a reagent is critical for experimental design and process optimization. This compound is a synthetic organic compound whose properties are significantly shaped by its trifluorinated aromatic ring.[1]

Structural Diagram

Caption: Structure of this compound.

Key Properties Table

| Property | Value | Source |

| CAS Number | 262609-07-4 | [10][11][12][13] |

| Molecular Formula | C₁₃H₁₃F₃O₄ | [1][10][11] |

| Molecular Weight | 290.24 g/mol | [1][10] |

| IUPAC Name | diethyl 2-(2,4,6-trifluorophenyl)propanedioate | [11] |

| Synonyms | 2-(2,4,6-trifluorophenyl)malonic acid diethyl ester | [11] |

Commercial Availability and Procurement

This compound is readily available from a range of specialized chemical suppliers catering to the research and development sector. Procurement for laboratory-scale use is straightforward, while larger, bulk quantities may require lead times and custom synthesis inquiries.

Representative Commercial Suppliers

| Supplier | Availability | Notes |

| Apollo Scientific | In Stock (UK & US) | Offers various pack sizes.[12] |

| Matrix Scientific | Product Listed | Inquire for current stock levels.[13] |

| Anax Laboratories | Product Listed | Provides basic product specifications.[10] |

| BLDpharm | Product Listed | Offers access to analytical data like NMR.[14] |

| LookChem Aggregator | Multiple Suppliers | Lists various suppliers, including those for larger quantities.[15] |

| Chemical-Suppliers.com | Multiple Suppliers | Aggregates listings from suppliers like DSL Chemicals.[11] |

Procurement Strategy: For academic and early-stage R&D, suppliers like Apollo Scientific and Matrix Scientific are reliable sources for high-purity material. For process development or scale-up campaigns, engaging with manufacturers listed on platforms like LookChem or directly with companies such as Ality Chemical may be more appropriate.[15] Always request a Certificate of Analysis (CoA) to verify purity and identity before use.

Core Synthetic Applications & Mechanistic Insights

The primary utility of this reagent stems from the classic reactivity of malonic esters, enhanced by the electronic influence of the trifluorophenyl ring.

Workflow: C-C Bond Formation via Nucleophilic Substitution

The most common application is the alkylation of the malonate. The electron-withdrawing nature of the 2,4,6-trifluorophenyl group increases the acidity of the alpha-proton (the CH group), facilitating its deprotonation by a suitable base to form a stabilized carbanion (enolate). This potent nucleophile can then react with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond.